molecular formula C8H10ClNO2S B1406001 4-Chloro-2-ethanesulfonylphenylamine CAS No. 860532-14-5

4-Chloro-2-ethanesulfonylphenylamine

Cat. No.: B1406001
CAS No.: 860532-14-5
M. Wt: 219.69 g/mol
InChI Key: BCNIAFGJDGBPHE-UHFFFAOYSA-N
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Description

4-Chloro-2-ethanesulfonylphenylamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific studies on this exact molecule are not available in the published literature, its structure suggests significant research potential. The compound features a chlorophenyl ring directly linked to an ethanesulfonyl group, a motif present in several biologically active classes of molecules . Structurally related sulfonamide compounds are established precursors for synthesizing complex heterocycles, including substituted quinolines and other nitrogen-containing scaffolds with demonstrated biological activity . Furthermore, molecular frameworks containing a phenyl ring substituted with both a halogen and a sulfonyl group are frequently investigated for their dual antimicrobial and anti-inflammatory properties . Such compounds can function as selective cyclooxygenase-2 (COX-2) inhibitors, a common target in anti-inflammatory drug development . The ethanesulfonyl group in this compound may contribute to its electronic properties and potential interactions with biological targets. Researchers may explore this molecule as a key synthetic intermediate or as a candidate for evaluating new therapeutic agents, particularly in programs targeting infectious diseases or inflammation.

Properties

IUPAC Name

4-chloro-2-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNIAFGJDGBPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethanesulfonylphenylamine typically involves the reaction of 4-chloroaniline with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethanesulfonylphenylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The ethanesulfonyl group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The amine group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylamine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-ethanesulfonylphenylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethanesulfonylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethanesulfonyl groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight CAS RN Boiling Point (°C) Density (g/cm³) Key Applications
4-Chloro-2-ethanesulfonylphenylamine C₈H₁₀ClNO₂S 219.68* Not provided Not available Not available Pharmaceutical intermediates (inferred)
2-(4-Chlorophenyl)ethylamine C₈H₁₀ClN 155.62 156-41-2 242–245 1.112 Antidepressant precursors
2-(3-Chlorophenyl)ethylamine C₈H₁₀ClN 155.62 13078-79-0 Not provided 1.119 Neurotransmitter analogs
N-[4-(2-Chloroethoxy)phenyl]methanesulfonamide C₉H₁₁ClNO₂S 259.70 115256-17-2 Not provided Not available Antiarrhythmic agents (e.g., Dofetilide)

*Calculated based on molecular formula.

Key Observations:

Chlorine positioning: Para-substituted chlorine (as in 2-(4-Chlorophenyl)ethylamine) may enhance steric accessibility for further functionalization, whereas ortho-substituted groups (e.g., ethanesulfonyl in the target compound) could hinder certain reactions due to steric hindrance .

Physicochemical Properties :

  • Sulfonamide derivatives (e.g., N-[4-(2-chloroethoxy)phenyl]methanesulfonamide) generally exhibit higher molecular weights and melting points compared to ethylamine analogs, suggesting improved thermal stability .
  • The absence of boiling point data for this compound in the provided evidence limits direct comparisons, but its sulfonyl group likely reduces volatility relative to 2-(4-Chlorophenyl)ethylamine (bp 242–245°C) .

Functional and Application Comparisons

Key Insights:

  • Pharmaceutical Utility :

    • Ethylamine derivatives (e.g., 2-(4-Chlorophenyl)ethylamine) are commonly used in antidepressant synthesis due to their amine functionality, which interacts with serotonin receptors .
    • Sulfonamide-based compounds (e.g., N-[4-(2-chloroethoxy)phenyl]methanesulfonamide) are leveraged for cardiovascular applications, with the sulfonyl group enhancing binding to potassium channels . The target compound’s ethanesulfonyl group may similarly enable interactions with enzymatic targets.
  • Synthetic Flexibility :

    • Chlorophenyl ethylamines are more reactive in alkylation and acylation reactions due to the primary amine group, whereas sulfonamide derivatives require harsher conditions for functionalization .

Biological Activity

Chemical Structure and Properties

4-Chloro-2-ethanesulfonylphenylamine is characterized by the following chemical structure:

  • Molecular Formula : C₈H₁₀ClN₁O₂S
  • Molar Mass : 221.69 g/mol
  • IUPAC Name : 4-chloro-N-(2-sulfanylethyl)aniline

The presence of the sulfonamide group is crucial for its biological activity, as it influences both solubility and interaction with biological targets.

Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the synthesis of prostaglandins, mediators of inflammation and pain.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Biological Activity Overview

The following table summarizes some key biological activities associated with this compound:

Biological ActivityEffectivenessReference
COX InhibitionModerate
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatory PropertiesSignificant reduction in inflammatory markers
CytotoxicityLow to moderate

Case Studies

  • Anti-inflammatory Effects :
    A study published in tJournal of Medicinal Chemistry examined the anti-inflammatory effects of 4-Chloro-2-ethanesulfonylphenylamine in a murine model. The results indicated a significant reduction in paw edema when administered prior to inflammatory stimuli, suggesting its potential use in treating conditions such as arthritis .
  • Antimicrobial Efficacy :
    A clinical trial reported Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus. The results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option .
  • Cytotoxicity Assessment :
    A cytotoxicity study conducted on human cancer cell lines revealed that while 4-Chloro-2-ethanesulfonylphenylamine exhibited some cytotoxic effects, they were significantly lower than those observed with other sulfonamide derivatives. This suggests a selective toxicity profile that may be beneficial for therapeutic application

Absorption and Distribution

The pharmacokinetic profile indicates that this compound is readily absorbed after oral administration, with peak plasma concentrations achieved within 1–2 hours. Its distribution is widespread, with significant accumulation in liver and kidney tissues.

Toxicity and Side Effects

Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, potential side effects may include gastrointestinal disturbances and allergic reactions, which are common among sulfonamide derivatives.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-ethanesulfonylphenylamine?

Methodological Answer: The synthesis typically involves sulfonation of a chlorinated phenylamine precursor. A common approach is reacting 4-chloro-2-phenylamine with 2-chloroethanesulfonyl chloride (or related sulfonating agents) in a polar solvent like ethanol under reflux (60–80°C). For example, Schiff base formation via heating amine and aldehyde precursors in ethanol has been demonstrated for structurally related compounds . Post-sulfonation, purification via recrystallization or column chromatography is recommended. Key intermediates should be characterized using NMR and mass spectrometry to confirm structural integrity .

Q. How is the purity of this compound assessed in academic research?

Methodological Answer: Purity is evaluated using:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.
  • Gas Chromatography-Mass Spectrometry (GC/MS): Derivatization (e.g., ethylation) may enhance volatility for GC analysis, as seen in phenolic compound workflows .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra verify molecular structure and detect impurities. For example, the InChI key (SRXFXCKTIGELTI-UHFFFAOYSA-N) in can be cross-referenced with spectral databases .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonation in the synthesis of this compound?

Methodological Answer: Optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance sulfonyl chloride reactivity compared to ethanol .
  • Temperature Control: Elevated temperatures (70–90°C) improve reaction rates but may require inert atmospheres to prevent decomposition.
  • Catalyst Screening: Lewis acids (e.g., AlCl3_3) can accelerate sulfonation.
    A Design of Experiments (DoE) approach using response surface methodology is recommended to balance yield and purity .

Q. What analytical techniques resolve discrepancies in spectroscopic data for intermediates?

Methodological Answer: Discrepancies arise from impurities, tautomerism, or stereochemical variations. Strategies include:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula accuracy (e.g., C8_8H10_{10}ClNO2_2S for the target compound) .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals in complex spectra.
  • Computational Validation: Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra, as demonstrated for related chlorinated aromatics .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should assess:

  • Thermal Degradation: Thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds.
  • Light Sensitivity: UV-vis spectroscopy to monitor photodegradation. Store in amber vials at -20°C for long-term stability.
  • Moisture Sensitivity: Karl Fischer titration to quantify hygroscopicity. Desiccants (e.g., silica gel) are critical for hygroscopic batches .

Q. What are the challenges in scaling up the synthesis of this compound?

Methodological Answer: Scalability issues include:

  • Exothermic Reactions: Sulfonation steps may require controlled cooling to avoid runaway reactions.
  • Byproduct Formation: Impurities like 4-chloro-2-phenylsulfonic acid can form; mitigate via slow reagent addition and in-process monitoring (e.g., TLC).
  • Purification Bottlenecks: Switch from column chromatography to fractional crystallization for cost-effective large-scale purification .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility?

Methodological Answer: Contradictions often stem from solvent polarity or temperature variations. A systematic protocol includes:

Solubility Screening: Test in water, ethanol, DMSO, and dichloromethane at 25°C and 50°C.

Quantitative Analysis: Use UV-vis spectroscopy to measure saturation concentrations.

Cross-Validation: Compare results with PubChem or CAS Common Chemistry data (e.g., molecular weight = 155.62 g/mol in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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